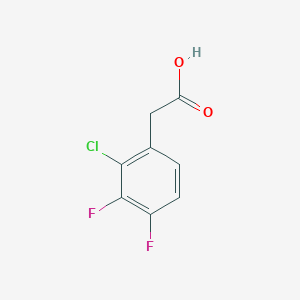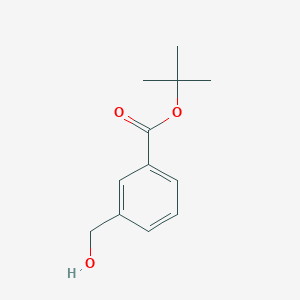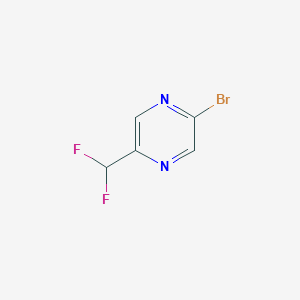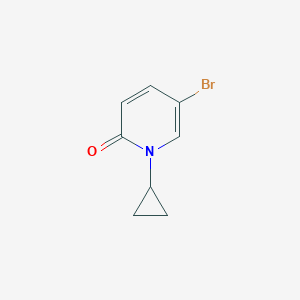
3-Bromo-4-cyclopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-cyclopropylphenol: is an organic compound with the molecular formula C9H9BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the third position and a cyclopropyl group at the fourth position on the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-cyclopropylphenol typically involves the bromination of 4-cyclopropylphenol. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, utilizing automated systems to control reaction parameters such as temperature, concentration, and reaction time. These methods ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4-cyclopropylphenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom and the hydroxyl group on the phenol ring make it highly reactive towards electrophilic aromatic substitution reactions.
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to form quinones, while reduction reactions can convert it to cyclohexanol derivatives.
Common Reagents and Conditions:
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Bromination: this compound.
Oxidation: Corresponding quinones.
Reduction: Cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-4-cyclopropylphenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through reactions such as Suzuki-Miyaura coupling .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated phenols on cellular processes and enzyme activities. It may also serve as a lead compound in the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials, including polymers and resins .
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-cyclopropylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the phenolic hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, depending on its structural compatibility with the target molecules .
Comparación Con Compuestos Similares
- 3-Bromo-4-methylphenol
- 3-Bromo-4-ethylphenol
- 3-Bromo-4-propylphenol
Comparison: Compared to its analogs, 3-Bromo-4-cyclopropylphenol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Propiedades
IUPAC Name |
3-bromo-4-cyclopropylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6,11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRNAHPWDVRKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B7964411.png)

![6-bromo-Furo[2,3-d]pyrimidin-4-amine](/img/structure/B7964445.png)


![2-Bromothiazolo[4,5-b]pyridine](/img/structure/B7964459.png)

